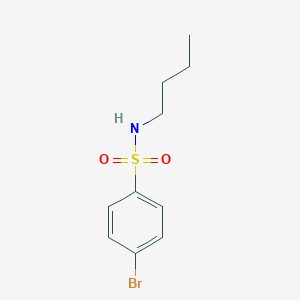

N-Butyl 4-bromobenzenesulfonamide

概要

説明

N-Butyl 4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a butyl group attached to the nitrogen atom and a bromine atom attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 4-bromobenzenesulfonamide typically involves the reaction of N-butylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for a few hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-Butyl 4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

科学的研究の応用

N-Butyl 4-bromobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Medicine: It is explored for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used as a plasticizer in the production of polymers such as nylon and polycarbonates.

作用機序

The mechanism of action of N-Butyl 4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .

類似化合物との比較

Similar Compounds

N-Butylbenzenesulfonamide: Similar structure but lacks the bromine atom.

N-Butyl 4-methylbenzenesulfonamide: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

N-Butyl 4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in additional chemical reactions such as halogenation and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

生物活性

N-Butyl 4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a bromobenzene moiety. Its structural formula can be represented as follows:

This compound is characterized by its hydrophobic butyl group, which enhances its membrane permeability, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), particularly CA IX. CAs are zinc-containing enzymes that play critical roles in pH regulation and metabolic processes. Inhibition of these enzymes can disrupt tumor growth and microbial pathogenicity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In particular, it has shown efficacy against triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7).

Key Findings:

- IC50 Values : The compound displayed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 and MCF-7 cells, indicating potent anti-proliferative effects.

- Selectivity : It exhibited a selectivity index ranging from 5.5 to 17.5 times higher against cancer cells compared to normal breast cells (MCF-10A) .

- Apoptosis Induction : Notably, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04% when compared to control .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antibacterial Efficacy:

- Staphylococcus aureus : The compound showed an inhibition rate of 80.69% at a concentration of 50 μg/mL.

- Klebsiella pneumoniae : It also exhibited significant anti-biofilm activity with inhibition rates of 79.46% .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Antitumor Activity :

- A study evaluated the anti-proliferative effects of several sulfonamide derivatives, including this compound, on breast cancer cell lines.

- Results indicated that compounds with similar structures had varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation :

Data Summary

| Biological Activity | Cell Line/Organism | IC50/Concentration | Effectiveness (%) |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 1.52 - 6.31 μM | High |

| Antitumor | MCF-7 | - | High |

| Apoptosis Induction | MDA-MB-231 | - | Increased by ~22x |

| Antibacterial | Staphylococcus aureus | 50 μg/mL | 80.69% |

| Anti-biofilm | Klebsiella pneumoniae | 50 μg/mL | 79.46% |

特性

IUPAC Name |

4-bromo-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBNPAKWHULHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173582 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-28-7 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。